molecular formula C20H23FN2O5S2 B2499009 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-85-2

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2499009
CAS No.: 898452-85-2
M. Wt: 454.53
InChI Key: XGNVPUYSQLCARB-UHFFFAOYSA-N
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Description

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H23FN2O5S2 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

Research has shown that derivatives of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, have been synthesized and evaluated for their anticonvulsant activity. Studies demonstrate significant protective effects against seizures, comparable to standard anticonvulsant drugs like phenytoin (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Supramolecular Arrangements

The compound and its derivatives are also of interest in the study of molecular and crystal structures. Investigations into compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane have highlighted the role of substituents in supramolecular arrangements, showing that these compounds can form structures such as dimers and ribbons depending on their interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Development of Biologically Active Compounds

Further research has focused on developing convenient synthesis methods for compounds like 8-oxa-2-azaspiro[4.5]decane, which are promising for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).

Therapeutic Applications

In the field of therapeutic applications, there is research on the synthesis and evaluation of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for potential antihypertensive activity, indicating their usefulness in treating hypertension (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNVPUYSQLCARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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